Morpholino(2-nitrophenyl)methanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholino(2-nitrophenyl)methanone can be synthesized through the reaction of morpholine with 1-bromo-2-nitrobenzene in the presence of a cobalt catalyst . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of morpholine, a key component in the synthesis of this compound, is often achieved by the dehydration of diethanolamine with concentrated sulfuric acid . Alternatively, it can be produced from bis(2-chloroethyl)ether in a reaction with ammonia .
Chemical Reactions Analysis
Types of Reactions
Morpholino(2-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Morpholino(2-nitrophenyl)methanone is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of biochemical pathways and protein interactions.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholino(2-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Morpholino-Thieno[2,3-c][2,7]Naphthyridines: These compounds share the morpholine moiety and have been studied for their anticancer and antimicrobial properties.
Indole Derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
Morpholino(2-nitrophenyl)methanone is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
morpholin-4-yl-(2-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(12-5-7-17-8-6-12)9-3-1-2-4-10(9)13(15)16/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSKMNCIAKKVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351844 | |
Record name | (Morpholin-4-yl)(2-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26162-89-0 | |
Record name | (Morpholin-4-yl)(2-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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